Epitestosterone
Overview
Description
Mechanism of Action
Target of Action
Epitestosterone, an endogenous steroid and an epimer of the androgen sex hormone testosterone , primarily targets the androgen receptor (AR) in various tissues . It acts as a weak competitive antagonist of the AR . Additionally, it interacts with Aldo-keto reductase family 1 members C1 and C2 .
Mode of Action
This compound’s mode of action is primarily through its antagonistic effect on the androgen receptor. It competes with testosterone for binding to the AR, thereby reducing the effects of testosterone . This antagonistic action makes this compound an antiandrogen .
Biochemical Pathways
This compound is the 17-alpha isomer of testosterone, derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The ratio between testosterone and this compound is used to monitor anabolic drug abuse .
Result of Action
The primary result of this compound’s action is the reduction of the effects of testosterone. By acting as an antagonist to the androgen receptor, it can reduce the impact of testosterone in target tissues . This makes it an effective antiandrogen .
Action Environment
The action of this compound can be influenced by various environmental factors. Therefore, the testosterone to this compound ratio (T/E ratio) in urine is used to detect doping in athletes . The T/E ratio can vary among individuals and can be influenced by factors such as age, sex, and individual metabolic differences .
Biochemical Analysis
Biochemical Properties
Epitestosterone acts as an antiandrogen in various target tissues . It is derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The nature of these interactions involves competitive antagonism at the androgen receptor, where this compound competes with testosterone and other androgens for binding .
Cellular Effects
This compound influences cell function by acting as a weak competitive antagonist of the androgen receptor . This means it can interfere with the normal function of androgen-responsive cells, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the androgen receptor . As a competitive antagonist, it can bind to the receptor in place of testosterone or other androgens, preventing them from exerting their normal effects .
Temporal Effects in Laboratory Settings
It is known that this compound does not affect levels of testosterone in the body .
Dosage Effects in Animal Models
It is known that this compound does not enhance athletic performance .
Metabolic Pathways
This compound is involved in the delta5-steroid pathway, where it is derived from pregnenolone . It also interacts with 5α-reductase, an enzyme involved in the metabolism of testosterone .
Transport and Distribution
Given its similarity to testosterone, it may be transported in the blood bound to sex hormone-binding globulin, like other steroids .
Subcellular Localization
Like other steroids, it is likely to be found in the cytoplasm and nucleus of cells due to its lipophilic nature, which allows it to diffuse across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epitestosterone can be synthesized from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The synthesis involves several steps, including the conversion of pregnenolone to 5-androstene-3-beta,17-alpha-diol, followed by oxidation and reduction reactions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chromatographic techniques for purification and isolation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the detection and quantification of this compound in biological samples .
Chemical Reactions Analysis
Types of Reactions: Epitestosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 17α-hydroxyandrost-4-en-3-one.
Reduction: Formation of 5-androstene-3-beta,17-alpha-diol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products:
Oxidation: 17α-hydroxyandrost-4-en-3-one.
Reduction: 5-androstene-3-beta,17-alpha-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Epitestosterone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the detection of anabolic steroid abuse.
Biology: Studied for its role as an antiandrogen and its effects on androgen receptor activity.
Medicine: Investigated for its potential therapeutic applications in conditions related to androgen excess.
Industry: Utilized in the development of diagnostic assays for monitoring steroid hormone levels.
Comparison with Similar Compounds
Testosterone: The primary male sex hormone, structurally similar to epitestosterone but with a different configuration at C17.
Dihydrotestosterone: A potent androgen derived from testosterone.
Androstenedione: A precursor to both testosterone and this compound.
Uniqueness of this compound: this compound is unique in its ability to act as a weak competitive antagonist of the androgen receptor and a potent 5α-reductase inhibitor . Unlike testosterone, this compound does not enhance athletic performance and is used as a marker for detecting anabolic steroid abuse .
Biological Activity
Epitestosterone, a naturally occurring steroid hormone, is a C19 compound structurally similar to testosterone but is considered to have minimal androgenic activity. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in sports medicine.
1. Overview of this compound
This compound is primarily produced in the testes and adrenal glands, and its concentration in plasma is typically lower than that of testosterone. It exists as a sulfate conjugate in the bloodstream, with significant implications for its biological activity and metabolism.
Table 1: Comparison of Testosterone and this compound Levels
Hormone | Source | Normal Plasma Concentration (nmol/L) |
---|---|---|
Testosterone | Testes | 12-30 |
This compound | Testes | 0.68-1.32 |
2. Biological Activity and Mechanisms
Despite being classified as an androgen, research indicates that this compound exhibits weak biological activity compared to testosterone. Its primary roles include:
- Inhibition of Testosterone Conversion : this compound acts as a competitive inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), thereby reducing androgenic effects in tissues such as the prostate .
- Antigonadotropic Effects : Studies have shown that this compound can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in both male and female subjects, indicating its potential role in regulating gonadal function .
- Impact on Bone Density : Animal studies suggest that administration of this compound can lead to decreased bone density and alterations in calcium metabolism, although these effects are not as pronounced as those observed with testosterone .
Table 2: Effects of this compound Administration
Study Subject | Effect Observed |
---|---|
Male Mice | Reduced LH and FSH secretion |
Pregnant Rats | Decreased weights of androgen-dependent organs |
Male Rats | Decreased bone density |
3. Metabolic Pathways
This compound undergoes extensive metabolism primarily through glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs). UGT2B7 has been identified as the main enzyme responsible for this compound glucuronidation in humans . The metabolic pathways are crucial for understanding the urinary testosterone/epitestosterone (T/E) ratio, which is often used in doping tests.
Table 3: Key Enzymes in this compound Metabolism
Enzyme | Function |
---|---|
UGT2B7 | Major contributor to glucuronidation |
UGT2B17 | Significant for testosterone glucuronidation |
4. Clinical Implications and Case Studies
The role of this compound in doping control has garnered significant attention. Athletes often have their T/E ratios tested to detect exogenous testosterone use. A normal ratio is typically around 1:1; however, elevated ratios may indicate doping. Research has demonstrated that variations in UGT activity can affect these ratios, complicating interpretations .
Case Study: Doping Control Analysis
A study examining athletes' urine samples found that those with high T/E ratios often had genetic polymorphisms affecting UGT activity, leading to misinterpretations regarding their use of anabolic steroids . This highlights the need for refined testing methodologies that account for genetic variability.
5. Conclusion
This compound plays a complex role in human physiology, particularly concerning its interaction with androgenic pathways and its implications in sports medicine. While it is largely considered biologically inactive compared to testosterone, its inhibitory effects on androgen metabolism and hormonal regulation are significant. Continued research into its metabolic pathways and physiological impacts will enhance our understanding of its role within the endocrine system and its implications for doping regulations.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-KZYORJDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022329 | |
Record name | Epitestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epitestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-30-1 | |
Record name | Epitestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Epitestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epitestosterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07768 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epitestosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Epitestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 481-30-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPITESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L726977Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Epitestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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